Azilsartan mopivabil, also known as azilsartan medoxomil, is a pharmaceutical compound primarily utilized in the treatment of hypertension. It belongs to the class of angiotensin II receptor blockers, specifically targeting the AT1 subtype of the angiotensin II receptor. Azilsartan medoxomil functions as a prodrug, converting into its active form, azilsartan, after administration. This compound was first approved by the U.S. Food and Drug Administration in February 2011 and is marketed under the brand name Edarbi, among others. It is often prescribed alone or in combination with other antihypertensive medications to effectively manage blood pressure levels in patients over 18 years of age .
Azilsartan mopivabil is classified as:
The synthesis of azilsartan mopivabil involves several key steps that yield high purity and efficiency. An improved process for its preparation has been documented, focusing on reducing the number of synthesis steps while maximizing yield and minimizing impurities.
The molecular structure of azilsartan mopivabil is characterized by its complex arrangement that facilitates its pharmacological activity.
Azilsartan mopivabil participates in various chemical reactions which are essential for its pharmacological activity.
The mechanism by which azilsartan mopivabil exerts its antihypertensive effects involves several biological processes.
Understanding the physical and chemical properties of azilsartan mopivabil is crucial for its application in pharmacotherapy.
These properties influence absorption and bioavailability when administered orally .
Azilsartan mopivabil is primarily used in clinical settings for managing hypertension but has potential applications beyond this primary indication.
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0